molecular formula C5H3F3N2 B070122 5-(Trifluoromethyl)pyrimidine CAS No. 176214-12-3

5-(Trifluoromethyl)pyrimidine

Cat. No.: B070122
CAS No.: 176214-12-3
M. Wt: 148.09 g/mol
InChI Key: CPCHRGFQWZMVNX-UHFFFAOYSA-N
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Description

5-(Trifluoromethyl)pyrimidine (5-TFMP) is an important organic compound in the field of organic synthesis. It is an aromatic heterocyclic compound with a five-membered ring containing one nitrogen atom, three carbon atoms, and one trifluoromethyl group. This compound has been widely studied due to its potential applications in medicinal chemistry and organic synthesis. In particular, 5-TFMP is a versatile building block for the synthesis of new compounds, and its use in medicinal chemistry has been the focus of numerous research studies. In

Safety and Hazards

5-(Trifluoromethyl)pyrimidine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethyl pyrimidine derivatives have shown promise in the field of antifungal, insecticidal, and anticancer research . There is scope for further medicinal chemistry optimization to improve the properties without major change in structural features . The development of efficient and new pesticides is still an urgent task for scientific researchers .

Mechanism of Action

Target of Action

5-(Trifluoromethyl)pyrimidine primarily targets thymidylate synthase (TS) . TS is a crucial enzyme involved in the synthesis of thymidine monophosphate (dTMP), a precursor of DNA . The compound also targets FLT3 and CHK1 , two kinases involved in cell proliferation and survival .

Mode of Action

This compound interacts with its targets by forming a moderately stable covalent complex with TS . This interaction inhibits the function of TS, disrupting DNA synthesis and leading to cell death . As a dual inhibitor of FLT3 and CHK1, it exhibits excellent kinase potency, contributing to its antiproliferative activity .

Biochemical Pathways

The inhibition of TS leads to a decrease in dTMP levels, which disrupts DNA synthesis and repair, resulting in lethal DNA damage . The compound’s action on FLT3 and CHK1 affects multiple signaling pathways involved in cell proliferation and survival .

Pharmacokinetics

Similar compounds have been shown to exhibit good oral bioavailability and selectivity .

Result of Action

The primary result of this compound’s action is the inhibition of cell proliferation, leading to cell death . This makes it a potential candidate for the treatment of various cancers .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s synthesis involves a one-pot multi-component reaction strategy, which demonstrates tolerance to various functional groups . This suggests that the compound’s action may be influenced by the presence of different functional groups in its environment.

Properties

IUPAC Name

5-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2/c6-5(7,8)4-1-9-3-10-2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPCHRGFQWZMVNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10570845
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176214-12-3
Record name 5-(Trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10570845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 176214-12-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the regioselectivity in the synthesis of 5-(Trifluoromethyl)pyrimidine derivatives?

A1: Regioselective synthesis is crucial for producing the desired isomer of this compound derivatives, as different isomers can exhibit vastly different biological activities. For example, a study highlighted a method for the regioselective preparation of 2-amino-5-trifluoromethyl-pyrimidine derivatives []. This selectivity is vital for ensuring the efficacy and minimizing potential side effects of drugs containing these compounds.

Q2: How does the introduction of a trifluoromethyl group at the 5-position of pyrimidine impact its properties?

A2: The trifluoromethyl group is strongly electron-withdrawing, influencing the electronic distribution within the pyrimidine ring. This can significantly impact the compound's reactivity, binding affinity to biological targets, and overall pharmacological properties. For instance, research demonstrated the synthesis and evaluation of a rociletinib analog where the trifluoromethyl group's position was altered, highlighting its impact on the molecule's interaction with the target epidermal growth factor receptor (EGFR) [].

Q3: What are the challenges associated with the direct trifluoromethylation of pyrimidine, and what alternative approaches have been explored?

A3: Direct trifluoromethylation of pyrimidine can be challenging due to selectivity issues and the potential formation of undesired byproducts. To circumvent this, researchers have developed a one-pot multi-component reaction strategy that avoids direct pyrimidine trifluoromethylation, offering a more selective and efficient route to 5-trifluoromethyl pyrimidine derivatives [, ].

Q4: Can you elaborate on the application of this compound derivatives in medicinal chemistry?

A4: this compound derivatives have shown promise as tyrosine kinase inhibitors (TKIs), particularly in targeting specific EGFR mutations prevalent in certain cancers [, ]. Rociletinib (CO-1686), a notable example, demonstrates high potency against EGFR with L858R/T790M mutations []. Research also explores the development of radioiodinated this compound derivatives, such as [125I]ICO1686, as potential imaging agents for cancers expressing specific EGFR mutations [].

Q5: How do structure-activity relationship (SAR) studies contribute to the development of more potent and selective this compound-based drugs?

A5: SAR studies are essential for understanding how modifications to the this compound scaffold influence its biological activity. Researchers investigate the impact of introducing different substituents, changing their positions, or altering the core structure. For example, a study explored the synthesis and evaluation of a rociletinib analog where iodine was added to the diaminophenyl group, and the trifluoromethyl group's position was modified, ultimately impacting its interaction with EGFR L858R/T790M []. This iterative process of synthesis, biological evaluation, and structural modification guides the development of more potent and selective drug candidates.

Q6: What analytical techniques are commonly employed in the characterization of this compound derivatives?

A6: Various spectroscopic techniques are used to characterize these compounds. X-ray crystallography confirmed the structure of 2-Chloro-4-(1H-pyrazol-1-yl)-5-(trifluoromethyl)pyrimidine, revealing a planar molecular structure with specific bond angles in the pyrimidine ring []. Additionally, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry play crucial roles in confirming the identity and purity of synthesized compounds.

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